molecular formula C10H6ClNO2 B15304801 4-Chloroisoquinoline-1-carboxylic acid

4-Chloroisoquinoline-1-carboxylic acid

Cat. No.: B15304801
M. Wt: 207.61 g/mol
InChI Key: DFQMBKQUFZESRL-UHFFFAOYSA-N
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Description

4-Chloroisoquinoline-1-carboxylic acid is a heterocyclic organic compound that belongs to the isoquinoline family. It has a molecular formula of C10H6ClNO2 and a molecular weight of 207.61 g/mol This compound is characterized by the presence of a chloro group at the 4th position and a carboxylic acid group at the 1st position of the isoquinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Chloroisoquinoline-1-carboxylic acid can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals under acidic conditions, can be employed to synthesize isoquinoline derivatives . Additionally, the use of metal catalysts or catalyst-free processes in water has been explored for the efficient synthesis of isoquinoline and its derivatives .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted, multi-component reactions without solvents has been reported as an efficient method for producing quinoline derivatives . This approach not only enhances the reaction rate but also minimizes the environmental impact by reducing the use of hazardous solvents.

Chemical Reactions Analysis

Types of Reactions

4-Chloroisoquinoline-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents and conditions used.

    Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of new derivatives.

    Substitution: The chloro group at the 4th position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles like amines for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acid derivatives, while substitution reactions can produce a variety of functionalized isoquinoline compounds .

Scientific Research Applications

4-Chloroisoquinoline-1-carboxylic acid has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-chloroisoquinoline-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes and receptors involved in various biological processes. For example, isoquinoline derivatives have been shown to inhibit certain enzymes, leading to the disruption of metabolic pathways in microorganisms .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-chloroisoquinoline-1-carboxylic acid include other isoquinoline derivatives such as:

  • Isoquinoline-1-carboxylic acid
  • 4-Bromoisoquinoline-1-carboxylic acid
  • 4-Methylisoquinoline-1-carboxylic acid

Uniqueness

This compound is unique due to the presence of the chloro group at the 4th position, which imparts distinct chemical properties and reactivity compared to other isoquinoline derivatives. This uniqueness makes it a valuable compound for various research applications, particularly in the development of new pharmaceuticals and materials .

Biological Activity

4-Chloroisoquinoline-1-carboxylic acid is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by a chloro substituent on the isoquinoline ring, which enhances its biological activity. The carboxylic acid functional group contributes to its solubility and reactivity, making it a versatile scaffold for drug development.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

1. Antimicrobial Activity
Research has shown that derivatives of isoquinoline, including this compound, exhibit significant antimicrobial properties. For instance, studies have reported that certain isoquinoline derivatives demonstrate potent activity against various bacterial strains, including Pseudomonas aeruginosa and Klebsiella pneumoniae, with minimum inhibitory concentration (MIC) values indicating their effectiveness compared to standard antibiotics .

2. Anticancer Properties
The compound has also been investigated for its anticancer effects. In vitro studies revealed that it inhibits the proliferation of cancer cell lines such as MCF-7 (breast cancer) and KB-V1 (cervical cancer), with IC50 values indicating potent cytotoxicity. The mechanism of action is believed to involve the induction of reactive oxygen species (ROS) and interference with tubulin polymerization, leading to apoptosis in cancer cells .

3. Enzyme Inhibition
this compound has been identified as a potent inhibitor of alkaline phosphatases, which are enzymes involved in various physiological processes. This inhibition may have implications for treating conditions related to dysregulated alkaline phosphatase activity .

Case Studies

Several case studies highlight the potential therapeutic applications of this compound:

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various isoquinoline derivatives, including this compound, against clinical isolates. Results indicated significant inhibition zones compared to control groups, suggesting its potential as a lead compound for developing new antimicrobial agents .
  • Anticancer Activity : Another investigation focused on the anticancer properties of this compound in combination with other chemotherapeutic agents. The combination therapy showed enhanced cytotoxic effects on resistant cancer cell lines, indicating that this compound could be a valuable addition to cancer treatment regimens .

Research Findings

Table 1 summarizes key research findings related to the biological activity of this compound:

Biological Activity Tested Strains/Cell Lines Effect Reference
AntimicrobialPseudomonas aeruginosaSignificant inhibition
AnticancerMCF-7IC50 = 20 nM
Enzyme InhibitionAlkaline phosphatasesPotent inhibition

Properties

Molecular Formula

C10H6ClNO2

Molecular Weight

207.61 g/mol

IUPAC Name

4-chloroisoquinoline-1-carboxylic acid

InChI

InChI=1S/C10H6ClNO2/c11-8-5-12-9(10(13)14)7-4-2-1-3-6(7)8/h1-5H,(H,13,14)

InChI Key

DFQMBKQUFZESRL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN=C2C(=O)O)Cl

Origin of Product

United States

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